

N-Nitrosodiisopropylamine (NDiPA) in Pharmaceuticals: A Comparative Analysis of Formulation Risks

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Compound of Interest

Compound Name: *N*-Nitrosodiisopropylamine

Cat. No.: B026092

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A deep dive into the formation of **N-Nitrosodiisopropylamine** (NDiPA), a potential carcinogen, reveals that not all drug formulations carry the same risk. This guide provides a comparative analysis of how different manufacturing processes and formulation types can influence the presence of this harmful impurity, supported by a review of current analytical methodologies.

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. **N-Nitrosodiisopropylamine** (NDiPA) is one such impurity that has been identified in some drug products, particularly in angiotensin II receptor blockers (ARBs) like valsartan.^{[1][2][3][4]} The formation of NDiPA is a complex process influenced by multiple factors, including the manufacturing process of the active pharmaceutical ingredient (API), the presence of residual impurities, and critically, the composition and manufacturing method of the final drug formulation.

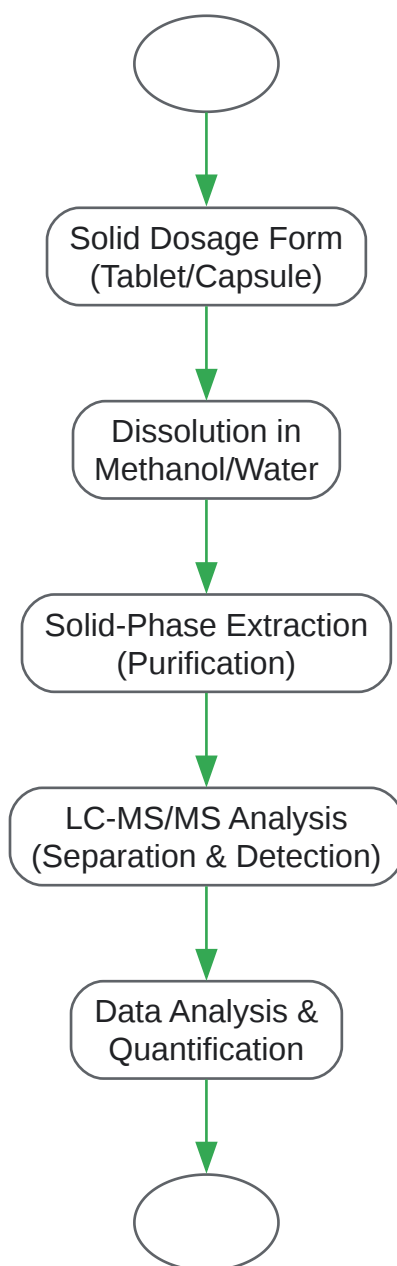
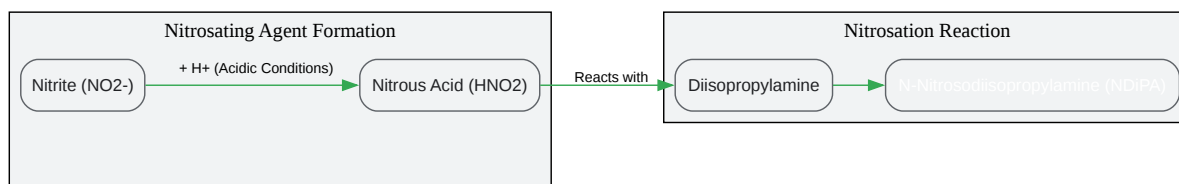
This guide offers a comparative analysis of NDiPA formation in different drug formulations, providing researchers, scientists, and drug development professionals with an objective overview of the associated risks and the experimental data available to date.

The Chemistry of NDiPA Formation

N-Nitrosamines, including NDiPA, are typically formed from the reaction of secondary or tertiary amines with nitrosating agents.^[5] In the context of pharmaceutical manufacturing, the secondary amine precursor for NDiPA is diisopropylamine, which can be present as an impurity

in raw materials or as a degradant. The nitrosating agent is often a nitrite salt (e.g., sodium nitrite) present as an impurity in excipients, which under acidic conditions can form nitrous acid.
[5]

The general mechanism for the formation of NDiPA is illustrated below:



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